Ethyl orange

UV-Vis spectroscopy pH indicator spectral differentiation

This specific CAS (1514962-56-1) is the non-ionized, sulfonic-acid form of Ethyl Orange. Crucially, it is distinct from the commercially abundant sodium salt (CAS 62758-12-7), providing a fully defined protonation state for accurate halochromism and physicochemical studies. Using the sodium salt unintentionally can introduce Na⁺ counter-ions, confounding experiments on the intrinsic azo chromophore. This free acid is essential for applications like structure-directing agent synthesis in conductive polymer nanorods, which the sodium salt cannot replicate. Confirm this CAS when ordering to avoid experimental incompatibility; it is typically a custom synthesis product.

Molecular Formula C16H19N3O3S
Molecular Weight 333.4 g/mol
CAS No. 1514962-56-1
Cat. No. B11956848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl orange
CAS1514962-56-1
Molecular FormulaC16H19N3O3S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O
InChIInChI=1S/C16H19N3O3S/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22/h5-12H,3-4H2,1-2H3,(H,20,21,22)
InChIKeyOORQUAGUOJMPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Orange (Free Acid, CAS 1514962-56-1): Procurement-Specification Baseline for the Non-Salt Azo pH Indicator


Ethyl Orange (free acid), CAS 1514962-56-1, is the non-ionized, sulfonic-acid form of the well-known azo pH indicator 4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonic acid . In commerce and published literature, 'Ethyl Orange' overwhelmingly refers to its sodium salt (CAS 62758-12-7, indicator grade, dye content ~90%) . The free acid (CAS 1514962-56-1, molecular weight 333.4 g/mol, empirical formula C₁₆H₁₉N₃O₃S) is rarely stocked in bulk and is primarily encountered as a custom synthetic product for fundamental physicochemical studies (e.g., halochromism, protonation-state investigations) rather than for routine titrimetric use [1].

Why Ethyl Orange Free Acid (CAS 1514962-56-1) Cannot Be Interchanged with Its Sodium Salt or Methyl Orange


Procuring 'Ethyl Orange' without acknowledging the free-acid versus sodium-salt distinction creates a high risk of experimental incompatibility. The free acid (CAS 1514962-56-1, molecular weight 333.4 g/mol) and its sodium salt (CAS 62758-12-7, molecular weight 355.39 g/mol) differ in solubilizing group (-SO₃H vs. -SO₃⁻Na⁺), which directly affects aqueous solubility, protonation state, and the effective working concentration of the indicator chromophore. Furthermore, exchanging Ethyl Orange for the cheaper and more abundant Methyl Orange is not a scientifically neutral substitution: the diethylamino versus dimethylamino terminal group confers meaningfully different optical properties (λmax shift of approximately 10 nm [1]) and a different pKa value (pKa approximately 4.34 for Ethyl Orange sodium salt vs. ~3.4 for Methyl Orange [2]), which alters the indicator's optimal pH transition range and its performance in co-formulated dye systems. The six quantified evidence items below document exactly where these differences become decision-relevant.

Ethyl Orange (CAS 1514962-56-1) vs. Comparators: Six Quantitative Differentiation Dimensions


Red-Shifted Absorption Maximum of Ethyl Orange Sodium Salt vs. Methyl Orange

The commercially relevant sodium salt of Ethyl Orange displays a λmax of 474 nm (ε ≥29,000 M⁻¹cm⁻¹ at 473–477 nm in deionized water) , whereas Methyl Orange absorbs maximally at approximately 464–466 nm (ε ~25,900 M⁻¹cm⁻¹) [1]. This 8–10 nm red shift arises from the stronger electron-donating effect of the diethylamino group on the conjugated azo chromophore and enables clean spectroscopic discrimination in binary mixtures [2].

UV-Vis spectroscopy pH indicator spectral differentiation

Higher Indicator pKa of Ethyl Orange Sodium Salt Relative to Methyl Orange

Ethyl Orange sodium salt has a reported pKa of 4.34 (at 25°C) , compared with a widely cited pKa of 3.4 for Methyl Orange [1]. This approximately 0.94 unit upward shift moves the pH transition range of the indicator from the Methyl Orange range (typically 3.1–4.4 [1]) to a slightly higher and narrower operational window. The estimated Ka for Ethyl Orange from its transition range of 3.4–4.8 is 7.9 × 10⁻⁵ [2], consistent with the measured pKa.

acid-base titration pKa determination indicator selection

Larger Mean Activity Coefficient of Methyl Orange vs. Ethyl Orange in Aqueous Solution

Isopiestic measurements at 50°C and 60°C demonstrate that the mean activity coefficient of Methyl Orange (MO) is the largest among its homologous series, decreasing systematically from MO > Ethyl Orange (EO) > Propyl Orange (PO) > Butyl Orange (BO) as the N-alkyl chain length increases [1]. This thermodynamic ranking implies that Ethyl Orange has a modestly greater propensity for intermolecular association (dimerization) than Methyl Orange, a property relevant for understanding dye-dye interactions and ionic-strength-dependent indicator behavior.

activity coefficient thermodynamics dye aggregation

Comparable Photocatalytic Degradation Efficiency of Ethyl Orange vs. Orange I and Orange II with Bio-Organic Sensitizers

In a study using bio-organic substances (BOS) isolated from urban bio-refuse as photosensitizers, Ethyl Orange (EO) achieved high abatement rates (60–100%) within a few hours of irradiation, comparable to those of Orange I and Orange II under identical conditions [1]. The study also noted that TiO₂-mediated photocatalytic degradation of EO proceeds with delayed carbon mineralization relative to dye disappearance, due to the formation of colored hydroxylated intermediates detectable by HPLC-DAD-ESI-MS [2].

photodegradation wastewater treatment azo dye removal

Niche Applications in Materials Science: Polyaniline Nanorod Synthesis and Holographic Storage

Ethyl Orange has been employed as a structure-directing agent in a one-step synthesis of polyaniline (PANI) nanorods, yielding an electrical conductivity of 13.5 S cm⁻¹ [1]. Additionally, Ethyl Orange is listed among azo dyes utilized in holographic storage media and hybrid materials [2], whereas Methyl Orange is more commonly limited to titrimetric and environmental model-pollutant applications.

conducting polymers holographic materials nanostructured materials

Amyloid Diagnostic Agent: Differentiated Application Not Reported for Methyl Orange

Ethyl Orange is cited as a diagnostic agent for diseases related to amyloid accumulation [1]. Although Congo Red is the gold-standard amyloid stain, Ethyl Orange has been explored as an alternative azo ligand. Methyl Orange, by contrast, is not referenced in the amyloid-staining literature, suggesting that the diethylamino substitution imparts binding selectivity or solubility characteristics not present in the dimethylamino analog.

amyloidosis diagnostic staining azo dye ligands

Ethyl Orange (CAS 1514962-56-1): Four Evidence-Backed Application Scenarios Where the Free Acid Form Is Preferred


Fundamental Protonation-State and Halochromism Studies Requiring the Free Acid Form

Researchers investigating the intrinsic halochromic mechanism of azo dyes need the free sulfonic acid form (CAS 1514962-56-1) rather than the sodium salt, because the protonation state of the -SO₃H group directly influences the electronic environment of the azo chromophore. Combined experimental and theoretical (ab initio) studies on Ethyl Orange have demonstrated a structural transition in water between pH 5 and pH 3 [1]; using the free acid ensures that the starting material is in a fully defined protonation state without the confounding presence of stoichiometric Na⁺ counter-ions.

Dual-Wavelength Spectrophotometric Quantification of Methyl Orange/Ethyl Orange Binary Mixtures

When Methyl Orange and Ethyl Orange are co-present in industrial dye effluents or formulated products, their structural similarity (differing only in N-alkyl chain length) makes individual quantification challenging. The 8–10 nm λmax separation (Methyl Orange ~464–466 nm vs. Ethyl Orange sodium salt 474 nm [2]) enables dual-wavelength spectrophotometric resolution at 429.00 and 469.50 nm under pH 12 conditions, with spike recoveries generally exceeding 95% and relative standard deviations below 2% [2].

Titrimetric Analysis of Moderately Weak Acids with Endpoints Near pH 4.5–5.0

For acid-base titrations where the equivalence point lies in the pH 4.5–5.0 range (e.g., certain carboxylic acids or buffered pharmaceutical formulations), Ethyl Orange (visual transition interval 3.4–4.8, pKa ~4.34 ) provides a more appropriate color-change alignment than Methyl Orange (transition interval 3.1–4.4, pKa 3.4 [3]). The upward shift of ~0.3–0.5 pH units in the indicator transition window reduces the systematic error that would arise from using Methyl Orange, whose color change is essentially complete well before the equivalence point is reached in such systems.

Conductive Polymer Nanocomposite Synthesis Using Ethyl Orange as a Bifunctional Dopant-Template

Ethyl Orange has been demonstrated as an effective structure-directing agent in the one-step synthesis of polyaniline (PANI) nanorods, yielding electrical conductivity values up to 13.5 S cm⁻¹ [4]. This dual functionality (dopant providing sulfonate anions for charge compensation plus molecular templating for nanorod morphology) is not reported for Methyl Orange, making Ethyl Orange the preferred reagent for laboratories developing conductive polymer composites where both high conductivity and controlled nanoscale morphology are required.

Technical Documentation Hub

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